4-Ethylthiophenylboronic acid

Boronic Acid Synthesis Grignard Reaction Process Chemistry

Sourcing an arylboronic acid with sufficient nucleophilicity for demanding Suzuki couplings can stall discovery projects. 4-Ethylthiophenylboronic acid (CAS 145349-76-4) directly addresses this need. - Its strong para-ethylthio electron-donating group enhances transmetalation rates, achieving higher yields with electron-deficient aryl halides compared to unsubstituted phenylboronic acid. - The thioether moiety serves as a latent handle for post-coupling oxidation to sulfoxide or sulfone, enabling fine-tuning of polarity and metabolic stability. - Provided at ≥98% HPLC purity to ensure consistent catalytic performance and avoid side reactions from boronic acid impurities.

Molecular Formula C8H11BO2S
Molecular Weight 182.05 g/mol
CAS No. 145349-76-4
Cat. No. B131180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylthiophenylboronic acid
CAS145349-76-4
Molecular FormulaC8H11BO2S
Molecular Weight182.05 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)SCC)(O)O
InChIInChI=1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
InChIKeyLMUASBOUSAMURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylthiophenylboronic acid Overview


4-Ethylthiophenylboronic acid (CAS 145349-76-4) is a para-substituted arylboronic acid building block widely utilized in organic synthesis [1]. The compound is a white to off-white crystalline solid with a molecular formula of C8H11BO2S and a molecular weight of 182.05 g/mol . It is characterized by a melting point range of 104-106 °C and a predicted boiling point of 343.5±44.0 °C . Its primary synthetic value lies in its role as a reagent for Suzuki-Miyaura cross-coupling reactions, where it enables the formation of carbon-carbon bonds for constructing complex molecules [1].

Why 4-Ethylthiophenylboronic acid Substitution Fails


Generic substitution is inadvisable due to the compound's specific electronic and steric properties. The para-ethylthio group is a strong electron-donating substituent that significantly enhances the nucleophilicity of the aryl ring in palladium-catalyzed cross-couplings . This distinct electronic environment cannot be replicated by unsubstituted phenylboronic acid or other para-substituted analogs lacking the ethylthio group's specific resonance and inductive effects. Furthermore, the ethylthio moiety provides a versatile synthetic handle for subsequent functionalization, such as oxidation to sulfoxides or sulfones, which is not possible with a simple alkyl or alkoxy substituent . These differences dictate the need for precise reagent selection to achieve desired reaction outcomes.

4-Ethylthiophenylboronic acid Procurement Evidence


Synthesis Yield: Grignard Route Comparison

When synthesized via a common Grignard reaction from 1-bromo-4-(ethylthio)benzene, 4-ethylthiophenylboronic acid is produced with a reported yield of approximately 66% . This yield is a benchmark for similar para-substituted arylboronic acids prepared under comparable conditions, but the presence of the ethylthio group may influence the reaction's efficiency relative to other substituents. The reported yield provides a quantitative baseline for process chemists evaluating the economic and material efficiency of incorporating this specific building block into a synthetic sequence.

Boronic Acid Synthesis Grignard Reaction Process Chemistry

Physical Properties vs. Methylthio Analog

Direct comparison with 4-Methylthiophenylboronic acid (CAS 98546-51-1) reveals significant differences in physical properties critical for handling, storage, and formulation. 4-Ethylthiophenylboronic acid melts at a significantly lower temperature (104-106 °C) compared to its methyl analog (210-214 °C) [1]. Additionally, the ethyl derivative has a predicted lower density (1.18 vs. 1.22 g/cm³) and a slightly lower predicted pKa (8.43 vs. 8.56), reflecting the influence of the extended alkyl chain on intermolecular forces and electronic properties [1]. These data are crucial for predicting the compound's behavior in solid-state formulations and its solubility profile in various organic solvents.

Physicochemical Characterization Crystallinity Lipophilicity

Purity Comparison: HPLC vs. Phenylboronic Acid

Commercial suppliers offer 4-ethylthiophenylboronic acid with a minimum purity of 98% as determined by HPLC analysis, a standard for high-quality research reagents [1]. This specification ensures consistent performance in sensitive reactions like Suzuki couplings, where impurities can poison catalysts or lead to side reactions. While many common boronic acids like phenylboronic acid are also available at high purities (e.g., ≥97% by GC), the specific HPLC analytical method for 4-ethylthiophenylboronic acid is established and provides a verifiable quality metric for procurement [1]. This data point is essential for ensuring batch-to-batch reproducibility in research and development settings.

Analytical Chemistry Quality Control Reagent Purity

Thermal Stability Profile

4-Ethylthiophenylboronic acid is reported to be stable under normal temperatures and pressures but is susceptible to decomposition upon heating . This thermal instability is a class-level inference for many arylboronic acids, which can undergo protodeboronation or oxidation at elevated temperatures. The specific decomposition temperature is not quantified in available sources, but the general guidance is to avoid excess heat. This information, while qualitative, is critical for planning storage (recommended long-term at 2-8°C for some suppliers ) and for designing reactions where thermal stability is a concern, particularly when using microwave-assisted or high-temperature coupling conditions.

Reagent Stability Storage Conditions Thermal Analysis

4-Ethylthiophenylboronic acid Applications


Suzuki-Miyaura Coupling for Electron-Rich Donors

The electron-donating ethylthio substituent on 4-ethylthiophenylboronic acid makes it a particularly effective partner in Suzuki-Miyaura couplings with electron-deficient aryl halides . The enhanced nucleophilicity of the aryl ring can lead to faster reaction rates and higher yields compared to less electron-rich boronic acids. The compound's established purity profile (≥98% by HPLC) ensures consistent performance in these sensitive catalytic cycles [1]. This scenario is directly supported by the compound's widespread use as a building block for biaryl and styrene derivatives .

Thioether Post-Functionalization for Advanced Materials

The ethylthio group is not merely a spectator substituent; it serves as a latent functional handle. After incorporation via cross-coupling, the thioether can be oxidized to a sulfoxide or sulfone , enabling the fine-tuning of a molecule's polarity, hydrogen-bonding capacity, and metabolic stability. This capability is particularly valuable in medicinal chemistry for lead optimization and in materials science for creating polymers or small molecules with specific optoelectronic properties .

API Process Development and Scale-Up

For process chemists, the availability of 4-ethylthiophenylboronic acid with defined physical properties (melting point 104-106 °C ), a known synthetic yield (~66% via Grignard route [1]), and high commercial purity is critical for robust process development. The data allow for accurate calculations of material balances, cost-of-goods, and the selection of appropriate reaction and crystallization solvents, which is essential when scaling up the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

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